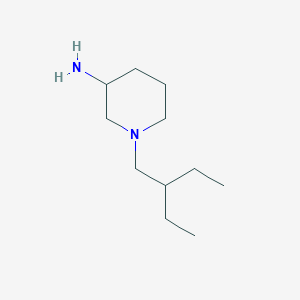
1-(2-Ethylbutyl)piperidin-3-amine
Vue d'ensemble
Description
“1-(2-Ethylbutyl)piperidin-3-amine” is a chemical compound . It contains a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing ®-3-amino-piperidine involves transforming nitrogen-protected 3-piperidone into nitrogen-protected ®-3-amino-piperidine by a transaminase reaction .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Applications De Recherche Scientifique
Polymerization Mechanisms and Material Synthesis:
- The study on trifunctional amines, including piperidine derivatives, explored their role in Michael addition polymerizations with diacrylates. These reactions are significant for developing new materials with potential applications in coatings, adhesives, and high-performance polymers (Wu et al., 2004).
Vasodilation Properties:
- Research into 3-pyridinecarboxylates synthesized from piperidine highlighted their considerable vasodilation properties, suggesting potential for the development of new therapeutic agents (A. S. Girgis et al., 2008).
Synthetic Methodologies:
- Studies on the synthesis of piperidine and pyrrolidine derivatives, including those related to antibiotic development, emphasize the importance of these compounds in medicinal chemistry and drug synthesis (T. Fleck et al., 2003).
Supramolecular Structures and Fluorescence:
- Piperidine derivatives were used to synthesize compounds that form supramolecular structures with interesting properties like strong fluorescence, indicating applications in materials science and possibly in sensing technologies (P. Raghavaiah et al., 2016).
Catalytic and Synthetic Applications:
- The development of homobimetallic ruthenium pre-catalysts incorporating cyclic amines, including piperidine, for dual catalytic activity in ring-opening metathesis and atom-radical polymerizations, suggests applications in advanced synthetic methodologies and material sciences (Patrik D. S. Gois et al., 2019).
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives have been found to target a variety of enzymes and receptors, playing a significant role in the pharmaceutical industry . For instance, some piperidine derivatives have shown to target the beta secretase enzyme .
Mode of Action
Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects . They can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-ethylbutyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUEYGBKNCJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




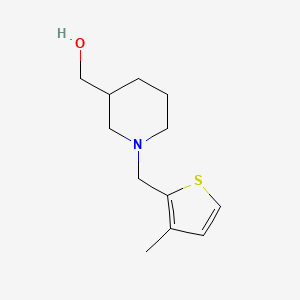
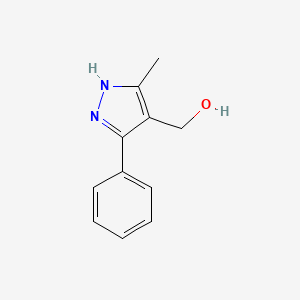
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
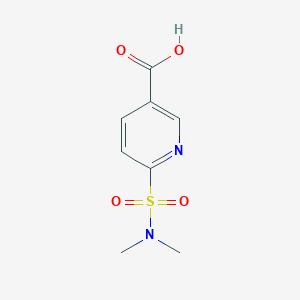
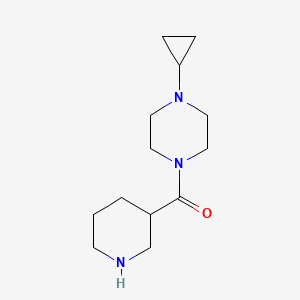
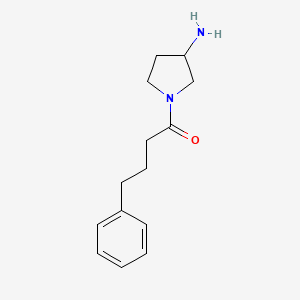
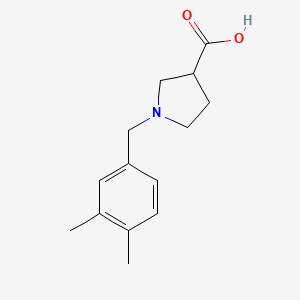


![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)